molecular formula C22H21N3OS B6585798 2-[(2-methylpropyl)sulfanyl]-3,7-diphenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 1251629-20-5

2-[(2-methylpropyl)sulfanyl]-3,7-diphenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No. B6585798
CAS RN: 1251629-20-5
M. Wt: 375.5 g/mol
InChI Key: CFGAQKWSTCJKCR-UHFFFAOYSA-N
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Description

2-[(2-methylpropyl)sulfanyl]-3,7-diphenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one, or MPP, is a synthetic compound with a range of potential applications in scientific research. This compound has a unique structure, with a pyrrolo[3,2-d]pyrimidin-4-one core and two methylpropyl groups attached to the sulfur atom. The chemical structure is the basis of its potential applications in the field of scientific research, as the structure allows for the compound to interact with other molecules in a variety of ways.

Scientific Research Applications

MPP has a range of potential applications in scientific research. The compound has been used in studies of enzyme-catalyzed reactions, as it can act as a substrate for certain enzymes. It has also been used in studies of the binding of drugs to proteins, as its structure allows it to act as a model for drug binding. Additionally, MPP has been used in studies of the structure and function of proteins, as its structure can mimic the binding sites of certain proteins.

Mechanism of Action

The mechanism of action of MPP is not fully understood, but it is thought to involve the formation of a covalent bond between the sulfur atom of the compound and the target molecule. This covalent bond allows the compound to interact with the target molecule in a variety of ways, such as inhibiting enzyme activity or binding to proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPP are not fully understood, but it is thought to have a range of effects on the body. For example, it has been shown to have an inhibitory effect on certain enzymes, suggesting that it may have an effect on metabolic processes. Additionally, it has been shown to have an effect on the binding of drugs to proteins, suggesting that it may have an effect on drug metabolism.

Advantages and Limitations for Lab Experiments

The main advantage of using MPP in lab experiments is its ability to mimic the binding sites of certain proteins. This allows researchers to study the interaction between drugs and proteins in a controlled environment. Additionally, MPP is relatively easy to synthesize, making it a convenient and cost-effective tool for research. However, the compound can be toxic in high concentrations, and it is not fully understood how it interacts with other molecules in the body, so caution should be taken when using the compound in experiments.

Future Directions

In the future, MPP could be used to study the interaction between drugs and proteins in greater detail, as well as to develop new drugs that target specific proteins. Additionally, the compound could be used to study the structure and function of proteins, as well as to study the effects of certain drugs on metabolic processes. Furthermore, the compound could be used to develop new methods of drug delivery, as its structure allows it to interact with certain molecules in a controlled manner. Finally, MPP could be used to study the effects of certain drugs on the body, as its structure allows it to interact with certain molecules in a controlled manner.

Synthesis Methods

MPP can be synthesized in a two-step reaction from the starting material 2-methylpropylsulfanylacetic acid. The first step involves the condensation of the acid with benzaldehyde, and the second step involves the reaction of the resulting product with p-chloranil. The final product is the desired MPP compound, which can be purified by recrystallization from a suitable solvent.

properties

IUPAC Name

2-(2-methylpropylsulfanyl)-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS/c1-15(2)14-27-22-24-19-18(16-9-5-3-6-10-16)13-23-20(19)21(26)25(22)17-11-7-4-8-12-17/h3-13,15,23H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGAQKWSTCJKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3)NC=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-methylpropyl)sulfanyl]-3,7-diphenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one

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